molecular formula C12H17N3O3 B14802399 L-Isoleucine-4-nitroanilide

L-Isoleucine-4-nitroanilide

Cat. No.: B14802399
M. Wt: 251.28 g/mol
InChI Key: NCCAUSZFESISCS-UHFFFAOYSA-N
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Description

L-Isoleucine-4-nitroanilide is a synthetic compound that combines the amino acid L-isoleucine with a nitroaniline group. It is primarily used in proteomics research and has the molecular formula C₁₂H₁₇N₃O₃ and a molecular weight of 251.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Isoleucine-4-nitroanilide can be synthesized through a series of chemical reactions involving L-isoleucine and 4-nitroaniline. The process typically involves the protection of the amino group of L-isoleucine, followed by coupling with 4-nitroaniline under specific reaction conditions. The final step involves deprotection to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

L-Isoleucine-4-nitroanilide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Isoleucine-4-nitroanilide is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of L-Isoleucine-4-nitroanilide involves its interaction with specific enzymes, particularly proteases. The compound acts as a substrate, and its cleavage by the enzyme can be monitored to study enzyme kinetics and activity. The nitroaniline group serves as a chromophore, allowing for spectrophotometric detection of enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

  • L-Leucine-4-nitroanilide
  • L-Valine-4-nitroanilide
  • L-Methionine-4-nitroanilide

Uniqueness

L-Isoleucine-4-nitroanilide is unique due to its specific amino acid composition, which influences its interaction with enzymes and its stability under various conditions. Compared to similar compounds, it offers distinct advantages in terms of substrate specificity and sensitivity in enzymatic assays .

Properties

IUPAC Name

2-amino-3-methyl-N-(4-nitrophenyl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-3-8(2)11(13)12(16)14-9-4-6-10(7-5-9)15(17)18/h4-8,11H,3,13H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCAUSZFESISCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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